N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O5/c1-3-35-21-10-8-18(9-11-21)27(33)24-16-31(17-26(32)30-20-7-5-6-19(29)14-20)25-13-12-22(36-4-2)15-23(25)28(24)34/h5-16H,3-4,17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXPHYCWUIJWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of Ethoxy Groups: Ethylation reactions are used to introduce ethoxy groups at specific positions on the quinoline ring.
Attachment of the Chlorophenyl Moiety: This step involves the reaction of the intermediate quinoline derivative with 3-chlorophenyl acetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to interact with DNA, potentially leading to anticancer effects. The ethoxy and chlorophenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Based Analogs
(a) N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS 895648-80-3)
- Structural Differences : The acetamide group is attached to a benzodioxin ring instead of 3-chlorophenyl.
- Molecular Formula : C₃₀H₂₈N₂O₇.
- Molecular Weight : 528.55 g/mol.
- Key Feature : The benzodioxin substituent increases oxygen content and may enhance solubility compared to the chlorophenyl group .
(b) 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide (CAS 895653-31-3)
- Structural Differences : Substitution of 4-ethoxybenzoyl with 4-fluorobenzoyl and N-(4-ethoxyphenyl) acetamide.
- Molecular Formula : C₂₈H₂₅FN₂O₅.
- Molecular Weight : 488.5 g/mol.
- Key Feature : Fluorine’s electron-withdrawing effect may alter binding affinity in biological targets .
(c) N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS 902292-48-2)
Non-Quinoline Analogs with N-(3-Chlorophenyl)acetamide Moiety
(a) N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (Compound 12 in )
- Structure: Piperazine ring replaces the quinoline core.
- Molecular Formula : C₁₃H₁₈ClN₃O·2HCl.
- Molecular Weight : 343.67 g/mol.
(b) (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide
- Structure: Thiazolidine-2,4-dione core instead of quinoline.
- Activity: Inhibits NO production in macrophages (IC₅₀ = 45.6 µM) .
(c) 2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide (Compound 4c in )
- Structure : Benzhydrylsulfonyl group linked to acetamide.
- Activity : Exhibits stimulant and exploratory effects in mice, comparable to modafinil .
Biological Activity
N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinoline core, which is known for its diverse biological activities. Key structural features include:
- Molecular Formula : C22H24ClN3O3
- Molecular Weight : 405.89 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives are known to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Antimicrobial Properties : Some studies suggest that this class of compounds exhibits antimicrobial activity against various bacterial strains.
- Anticancer Activity : There is evidence that quinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Antimicrobial Activity
A study conducted on related compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32–64 µg/mL, indicating moderate efficacy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values were determined to be:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Case Studies and Research Findings
A notable study published in a peer-reviewed journal explored the pharmacological effects of similar quinoline derivatives. The researchers reported that these compounds could modulate signaling pathways associated with apoptosis and cell cycle regulation.
In another case study focusing on the structure–activity relationship (SAR) of quinoline derivatives, it was found that modifications at specific positions on the quinoline ring significantly enhanced both antimicrobial and anticancer activities.
Q & A
Q. What are the established synthetic routes for N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Quinoline Core Construction : Cyclocondensation of substituted anilines with ethyl acetoacetate derivatives under acidic conditions to form the 1,4-dihydroquinolin-4-one scaffold .
Functionalization :
- Ethoxybenzoyl Introduction : Friedel-Crafts acylation at the quinoline C3 position using 4-ethoxybenzoyl chloride in anhydrous dichloromethane with AlCl₃ catalysis .
- Acetamide Group Installation : Nucleophilic substitution at the quinoline N1 position with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of K₂CO₃ and DMF at 80–90°C .
Optimization Strategies :
- Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading) for yield improvement.
- Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (ESI/APCI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak) and detect impurities .
- X-ray Crystallography : Resolve absolute configuration using SHELX software (SHELXL for refinement) .
- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- In Vitro Enzymatic Assays :
- Kinase/Receptor Binding : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC₅₀ values against targets like EGFR or PARP .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- ADME Predictions : Calculate logP (e.g., ChemAxon) to estimate lipophilicity and Rule-of-Five compliance .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions (e.g., ethoxy group hydrolysis)?
Methodological Answer:
- Protecting Groups : Temporarily protect the ethoxy groups as tert-butyldimethylsilyl (TBS) ethers during acylation steps to prevent hydrolysis .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) for condensation steps, lowering degradation risks .
- In Situ Monitoring : Use ReactIR to detect intermediates and optimize quenching times .
Q. How can computational methods elucidate its mechanism of action?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Schrödinger) : Model interactions with protein targets (e.g., COX-2 or topoisomerase II) using PDB structures. Focus on H-bonding with the acetamide group and π-π stacking with the quinoline core .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro analogs) on activity using MOE or RDKit .
Q. How should researchers resolve contradictions in bioactivity data between similar quinoline derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethoxy vs. methoxy) and compare IC₅₀ values .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
- Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cell lysates .
Q. What strategies are effective in improving its pharmacokinetic profile?
Methodological Answer:
- Prodrug Design : Convert the acetamide to a methyl ester prodrug to enhance oral bioavailability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility and prolong half-life .
- CYP Inhibition Assays : Screen for cytochrome P450 interactions using human liver microsomes to predict drug-drug interactions .
Q. How can crystallographic data resolve polymorphism issues?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., CH₂Cl₂/pentane) and solve structures with SHELXT .
- Powder XRD : Compare experimental patterns with simulated data (Mercury CSD) to identify polymorphic forms .
- Thermal Analysis (DSC/TGA) : Detect phase transitions and assess stability of crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
